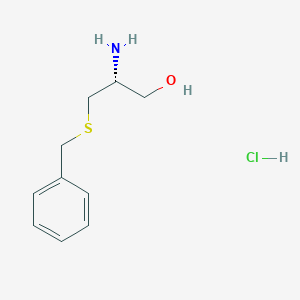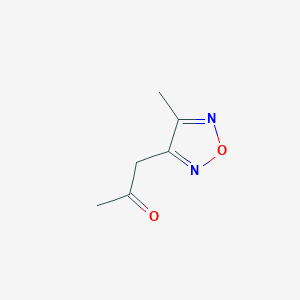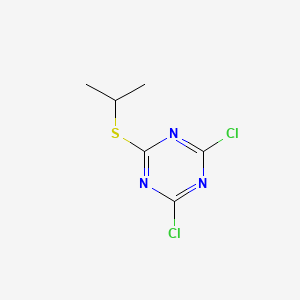![molecular formula C16H12O5 B13116884 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a biphenyl core with two oxoacetaldehyde groups attached at the 4 and 4’ positions. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate typically involves the reaction of biphenyl derivatives with oxoacetaldehyde under controlled conditions. One common method includes the use of a biphenyl precursor, which is reacted with oxoacetaldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted biphenyl compounds, and various oxidized forms of the original compound .
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into specific binding sites, while the oxoacetaldehyde groups can form covalent bonds with target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-([1,4-Phenylene]bis(2-oxoacetaldehyde)dihydrate: Similar structure but with a different arrangement of the oxoacetaldehyde groups.
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-oxoacetaldehyde): Another biphenyl derivative with oxoacetaldehyde groups at different positions.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C16H10O4.H2O/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18;/h1-10H;1H2 |
InChI Key |
ISXCSNYYJXJBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


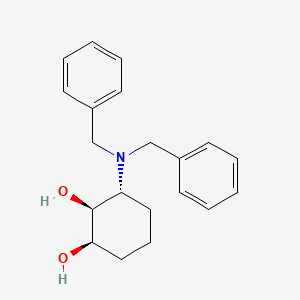
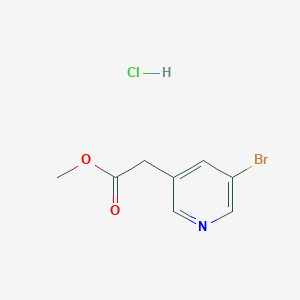
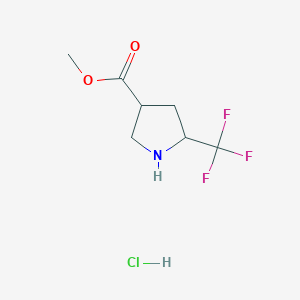


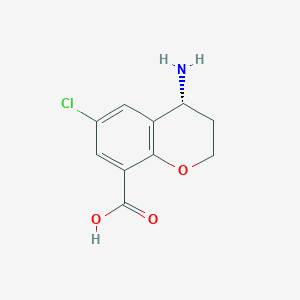
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
